molecular formula C18H18O3 B8531705 p-(4'-n-Butylbenzoyloxy)benzaldehyde

p-(4'-n-Butylbenzoyloxy)benzaldehyde

Cat. No.: B8531705
M. Wt: 282.3 g/mol
InChI Key: BLJMMTMKJAFPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-(4'-n-Butylbenzoyloxy)benzaldehyde is a useful research compound. Its molecular formula is C18H18O3 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

p-(4'-n-Butylbenzoyloxy)benzaldehyde has been investigated as a pharmaceutical intermediate. Its derivatives have shown promising activity against various cancer cell lines, demonstrating potential as an anticancer agent. A study focusing on structure-activity relationships found that certain derivatives exhibited significant cytotoxicity against HL-60 leukemia cells at concentrations ranging from 1 to 10 μM, indicating their potential for further development as therapeutic agents .

Case Study: Anticancer Activity

A series of benzyloxybenzaldehyde derivatives were synthesized and tested for anticancer activity. Among these, specific compounds demonstrated the ability to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential, leading to cell cycle arrest at the G2/M phase .

Material Science

In material science, this compound is utilized in the synthesis of polymers and other materials due to its reactive functional groups. Its ability to undergo polymerization reactions makes it suitable for creating advanced materials with tailored properties.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength. This application is particularly valuable in developing high-performance materials for industrial use.

Agricultural Applications

The compound has also been explored for its fungicidal properties. Research indicates that this compound derivatives exhibit effective antifungal activity against various plant pathogens, making them candidates for developing new agricultural fungicides.

Case Study: Fungicidal Activity

In vivo studies have demonstrated that formulations containing this compound significantly reduce disease severity in crops infected with fungal pathogens. The efficacy was assessed through field trials where treated plants showed improved health and yield compared to untreated controls .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameBiological ActivityEffective Concentration (μM)
This compoundAnticancer1 - 10
2-(benzyloxy)-5-chlorobenzaldehydeAnticancer5 - 15
2-(benzyloxy)-5-methoxybenzaldehydeAntifungal10 - 20
p-nitrobenzoic acidAntifungal15 - 25

Properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

(4-formylphenyl) 4-butylbenzoate

InChI

InChI=1S/C18H18O3/c1-2-3-4-14-5-9-16(10-6-14)18(20)21-17-11-7-15(13-19)8-12-17/h5-13H,2-4H2,1H3

InChI Key

BLJMMTMKJAFPCS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-n-Butylbenzoyl chloride (39, 2 g, 0.2 m) was added dropwise to a solution of 4-hydroxybenzaldehyde (24.4 g), (0.2 m) anhydrous benzene (320 ml) and dry pyridine (30 ml) with stirring. After completion of addition stirring was continued for 24 hours at room temperature. The resulting reaction mixture was poured into cold water. The organic layer was separated and washed with diluted hydrochloric acid solution, diluted potassium hydroxide solution and water, then dried over anhydrous sodium sulfate. The solvent was evaporated and the residue was crystallized from ethanol to yield p-(4'-n-butylbenzoyloxy)benzaldehyde (26.3 g, 46%) mp 49.7° C.
Quantity
2 g
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reactant
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24.4 g
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reactant
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320 mL
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reactant
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30 mL
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reactant
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0 (± 1) mol
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